molecular formula C12H13N3OS B15115194 2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide

Katalognummer: B15115194
Molekulargewicht: 247.32 g/mol
InChI-Schlüssel: QSJRAJOJCXJEAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide is a chemical compound with a complex structure that includes a thiazole ring, a pyridine ring, and various methyl groups

Vorbereitungsmethoden

The synthesis of 2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the pyridine ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and the conditions under which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

    2,4-dimethyl-1,3-thiazole-5-carboxamide: Lacks the pyridine ring, which may result in different chemical properties and applications.

    N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide: Lacks the methyl groups on the thiazole ring, which may affect its reactivity and interactions.

Eigenschaften

Molekularformel

C12H13N3OS

Molekulargewicht

247.32 g/mol

IUPAC-Name

2,4-dimethyl-N-(4-methylpyridin-3-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS/c1-7-4-5-13-6-10(7)15-12(16)11-8(2)14-9(3)17-11/h4-6H,1-3H3,(H,15,16)

InChI-Schlüssel

QSJRAJOJCXJEAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC=C1)NC(=O)C2=C(N=C(S2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.